1-(3,5-dimethylphenyl)-5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-dimethylphenyl)-5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in scientific research. This compound has potential applications in various fields, including medicinal chemistry, drug discovery, and biological studies. In
Wirkmechanismus
The mechanism of action of 1-(3,5-dimethylphenyl)-5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. It has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that can prevent the growth and spread of cancer.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in cell growth and proliferation. It has also been found to induce apoptosis in cancer cells, which can prevent the growth and spread of cancer. Additionally, it has anti-inflammatory and antioxidant properties, which can be useful in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(3,5-dimethylphenyl)-5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is its potential as a lead compound for developing new drugs. It has shown promising results in inhibiting the growth of cancer cells and has anti-inflammatory and antioxidant properties. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research on 1-(3,5-dimethylphenyl)-5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione. One of the directions is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. Another direction is to explore its potential as a treatment for other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, research can be conducted to develop more efficient and cost-effective synthesis methods for this compound.
Synthesemethoden
The synthesis of 1-(3,5-dimethylphenyl)-5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione involves the condensation reaction of 2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrole-3-carbaldehyde and 3,5-dimethyl barbituric acid in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is a yellow solid with a high melting point.
Wissenschaftliche Forschungsanwendungen
1-(3,5-dimethylphenyl)-5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has potential applications in various scientific research areas. One of the primary applications is in medicinal chemistry, where it can be used as a lead compound for developing new drugs. The compound has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for cancer treatment. It has also been found to have anti-inflammatory and antioxidant properties, which can be useful in the treatment of various diseases.
Eigenschaften
Molekularformel |
C28H24N4O3 |
---|---|
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
(5E)-1-(3,5-dimethylphenyl)-5-[(2,5-dimethyl-1-quinolin-6-ylpyrrol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C28H24N4O3/c1-16-10-17(2)12-23(11-16)32-27(34)24(26(33)30-28(32)35)15-21-13-18(3)31(19(21)4)22-7-8-25-20(14-22)6-5-9-29-25/h5-15H,1-4H3,(H,30,33,35)/b24-15+ |
InChI-Schlüssel |
NMRSAALOOLJJDX-BUVRLJJBSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=C(N(C(=C3)C)C4=CC5=C(C=C4)N=CC=C5)C)/C(=O)NC2=O)C |
SMILES |
CC1=CC(=CC(=C1)N2C(=O)C(=CC3=C(N(C(=C3)C)C4=CC5=C(C=C4)N=CC=C5)C)C(=O)NC2=O)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)N2C(=O)C(=CC3=C(N(C(=C3)C)C4=CC5=C(C=C4)N=CC=C5)C)C(=O)NC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.